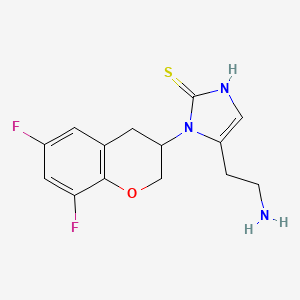
(R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione is a synthetic organic compound It features a complex structure with multiple functional groups, including an aminoethyl group, a difluorochromenyl group, and an imidazole-2-thione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione likely involves multiple steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.
Introduction of Fluorine Atoms: The difluoro substitution can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Imidazole-2-thione: The imidazole-2-thione moiety can be synthesized by reacting an appropriate imidazole derivative with sulfur sources like Lawesson’s reagent or thiourea.
Coupling Reactions: The final step involves coupling the aminoethyl group with the difluorochromenyl-imidazole-2-thione intermediate using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides or imines.
Reduction: Reduction reactions could target the imidazole-2-thione moiety, potentially converting it to an imidazole-2-thiol.
Substitution: The difluorochromenyl group may undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of thiols.
Substitution: Formation of substituted chromenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors.
Biological Probes: It could be used as a probe to study biological pathways involving its molecular targets.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The difluorochromenyl group could be involved in binding interactions, while the imidazole-2-thione moiety might participate in redox reactions or metal coordination.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-aminoethyl)-3-(3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione: Lacks the difluoro substitution, potentially altering its reactivity and binding properties.
4-(2-aminoethyl)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione: Chlorine substitution instead of fluorine, which may affect its chemical and biological properties.
Uniqueness
The presence of the difluoro substitution in (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H15F2N3OS |
|---|---|
Peso molecular |
311.35 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-3-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21) |
Clave InChI |
CWWWTTYMUOYSQA-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN |
Sinónimos |
5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione 5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride BIA 5-453 BIA-5-453 etamicastat |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















